molecular formula C17H17BrO2 B1321826 4-(4-Bromobutoxy)benzophenone CAS No. 101308-54-7

4-(4-Bromobutoxy)benzophenone

Cat. No.: B1321826
CAS No.: 101308-54-7
M. Wt: 333.2 g/mol
InChI Key: ROOTZHKXNRLRKE-UHFFFAOYSA-N
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Description

4-(4-Bromobutoxy)benzophenone is an organic compound that belongs to the class of benzophenones It is characterized by the presence of a bromobutoxy group attached to the benzophenone core

Scientific Research Applications

4-(4-Bromobutoxy)benzophenone has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of materials with specific properties, such as UV absorbers in coatings and plastics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromobutoxy)benzophenone typically involves the reaction of 4-hydroxybenzophenone with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromobutoxy)benzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobutoxy group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the carbonyl group in the benzophenone core can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, dichloromethane), bases (potassium carbonate, sodium hydroxide).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products:

    Substitution: Substituted benzophenone derivatives.

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

Mechanism of Action

The mechanism of action of 4-(4-Bromobutoxy)benzophenone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    4-Bromobenzophenone: Lacks the bromobutoxy group, making it less versatile in certain chemical reactions.

    4-Hydroxybenzophenone: Contains a hydroxyl group instead of the bromobutoxy group, leading to different reactivity and applications.

    4-Phenoxybenzophenone:

Uniqueness: 4-(4-Bromobutoxy)benzophenone is unique due to the presence of the bromobutoxy group, which imparts distinct chemical reactivity and potential for diverse applications. This functional group allows for further modifications and derivatizations, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[4-(4-bromobutoxy)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO2/c18-12-4-5-13-20-16-10-8-15(9-11-16)17(19)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOTZHKXNRLRKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90614337
Record name [4-(4-Bromobutoxy)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101308-54-7
Record name [4-(4-Bromobutoxy)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine 4-hydroxybenzophenone (14.11 g, 71.2 mmol) and aqueous 1M sodium hydroxide solution (70 mL). Add 1,4-dibromobutane (43.4 g, 200 mmol). Heat the reaction mixture to reflux. After 20.5 hours, cool to ambient temperature. Add pentane (100 mL) and again heat to reflux. After 0.5 hours, cool to ambient temperature to give a solid. Collect the solid by filtration recrystallize the solid from ethanol to give the title compound: mp; 42°-43° C.
Quantity
14.11 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
43.4 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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